molecular formula C21H20O5 B3655522 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate

Cat. No.: B3655522
M. Wt: 352.4 g/mol
InChI Key: UNRHLQSGWNLTFI-UHFFFAOYSA-N
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Description

The compound “8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate” is a type of benzo[c]chromene . Benzo[c]chromenes are a class of organic compounds that have been studied for their various properties .


Synthesis Analysis

The synthesis of benzo[c]chromenes involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This process yields the final products in good yields (up to 94% over two steps) .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of benzo[c]chromenes is the Diels–Alder cycloaddition . This reaction is highly regioselective and involves the formation of a new ring .

Future Directions

The future directions for the study of “8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate” and related compounds could involve further exploration of their potential therapeutic effects, such as their neuroprotective properties . Additionally, improving the efficiency and yield of their synthesis could be another area of focus .

Properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-24-14-7-9-16-17-10-8-15(12-19(17)26-21(23)18(16)11-14)25-20(22)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRHLQSGWNLTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4CCCCC4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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